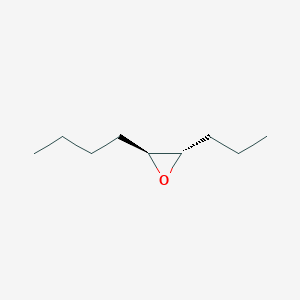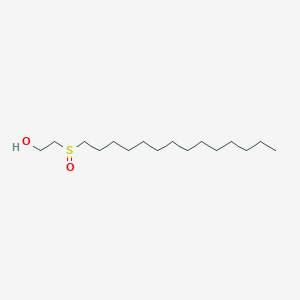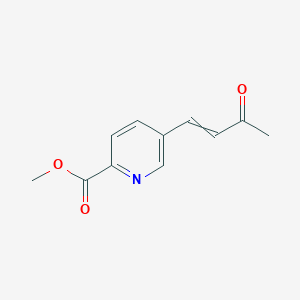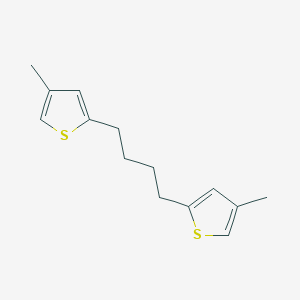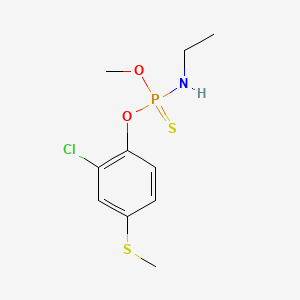
5-(4-Methoxyphenoxy)isoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenoxy)isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride typically involves the reaction of 4-methoxyphenol with isoquinoline under specific conditions. One common method is the Bischler–Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide . The resulting 1-substituted 3,4-dihydroisoquinoline can then be dehydrogenated using palladium.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using similar methods as described above. The Skraup synthesis is another widely used method for producing isoquinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxyphenoxy)isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are added to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroisoquinoline derivatives, and brominated isoquinolines .
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenoxy)isoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe for studying biological processes involving isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, they can inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Another benzopyridine with similar chemical properties.
Isoquinoline: The parent compound of 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride.
Papaverine: A naturally occurring isoquinoline alkaloid with medicinal properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57422-02-3 |
|---|---|
Molekularformel |
C16H14ClNO2 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
5-(4-methoxyphenoxy)isoquinoline;hydrochloride |
InChI |
InChI=1S/C16H13NO2.ClH/c1-18-13-5-7-14(8-6-13)19-16-4-2-3-12-11-17-10-9-15(12)16;/h2-11H,1H3;1H |
InChI-Schlüssel |
BUSCTBCDVMXPKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C=CN=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


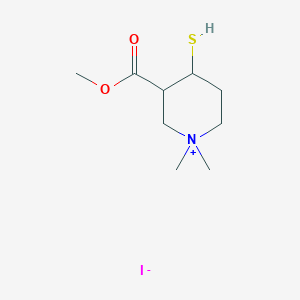
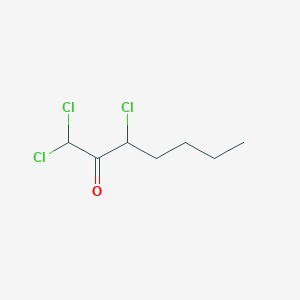
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
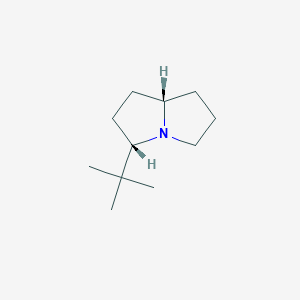
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

